molecular formula C7H11N3 B1592245 3-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine CAS No. 740061-36-3

3-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine

カタログ番号: B1592245
CAS番号: 740061-36-3
分子量: 137.18 g/mol
InChIキー: SKNBYROUCJKRDB-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine (CAS: 740061-36-3, molecular formula: C₇H₁₁N₃) is a bicyclic heterocyclic compound comprising a pyrazole ring fused to a partially saturated pyridine ring. This scaffold is widely utilized in medicinal chemistry due to its structural rigidity and ability to interact with diverse biological targets. The 3-methyl substituent on the pyrazole ring confers moderate hydrophobicity, influencing pharmacokinetic properties such as solubility and membrane permeability. It serves as a key intermediate for synthesizing derivatives with applications in antimicrobial, antitubercular, and kinase inhibitor research .

特性

IUPAC Name

3-methyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3/c1-5-6-4-8-3-2-7(6)10-9-5/h8H,2-4H2,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKNBYROUCJKRDB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2CNCCC2=NN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40593269
Record name 3-Methyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40593269
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

137.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

740061-36-3
Record name 3-Methyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40593269
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

準備方法

Cyclization of Pyrazole Precursors with 1,3-Diketones under Acidic Conditions

One of the most common synthetic approaches to this compound involves the reaction of 3-methyl-1-phenyl-1H-pyrazole-5-amine with 1,3-diketones in acidic media. This method proceeds through the formation of an intermediate that undergoes intramolecular cyclization to yield the pyrazolo[4,3-c]pyridine core.

  • Reaction Conditions: Acidic catalysis (e.g., mineral acids), reflux temperature.
  • Mechanism: Condensation between the amine and diketone forms an imine intermediate, which cyclizes to the fused heterocycle.
  • Advantages: Straightforward, uses readily available starting materials.
  • Industrial Adaptation: Optimized via continuous flow reactors and automated synthesis platforms to enhance yield and reduce environmental impact by tailoring catalysts and solvents.

This method is suitable for scale-up and industrial production due to its operational simplicity and efficiency.

One-Pot Mixed-Claisen Condensation and N-Methylation Route

A literature-reported method involves a one-pot process starting from appropriate pyrazolo-pyridine intermediates, such as compound 66 (a pyrazolo[4,3-c]pyridine derivative), synthesized via mixed-Claisen condensation without isolating intermediates.

  • Key Steps:

    • Mixed-Claisen condensation to form the pyrazolo[4,3-c]pyridine scaffold.
    • N-methylation of the pyrazole ring, yielding regioisomers separable by chromatography.
    • Aminolysis catalyzed by 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD).
    • Boc-deprotection and reductive amination to introduce desired substituents.
  • Yields: Moderate to high, with regioisomer ratios controlled by reaction conditions.

  • Applications: Enables synthesis of derivatives with various N-1 substituents for structure-activity relationship studies.

This synthetic route offers modularity and access to diverse derivatives, facilitating medicinal chemistry programs.

Lithium Hexamethyldisilazide (LiHMDS)-Mediated Reaction with Diethyl Oxalate

A patented method describes the preparation of tetrahydro-pyrazolo[4,3-c]pyridine derivatives involving:

  • Step 1: Deprotonation of precursor compound 1 with LiHMDS at low temperature (-78 °C) in tetrahydrofuran (THF).
  • Step 2: Addition of diethyl oxalate to form a key intermediate (compound 2) through nucleophilic acyl substitution.
  • Step 3: Work-up involving acidification, extraction, drying, and purification.

  • Advantages:

    • High atom economy.
    • Use of commercially available raw materials.
    • Easily controlled reaction parameters.
    • Suitable for industrial production due to operational convenience and cost-effectiveness.
  • Yield: Approximately 75% for the intermediate compound 2.

This method emphasizes precise temperature control and inert atmosphere to maintain reaction specificity and yield.

Catalytic Hydrogenation and Functionalization

Following the formation of the pyrazolo[4,3-c]pyridine core, catalytic hydrogenation is often employed to reduce unsaturated bonds in the tetrahydropyridine ring, using catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO₂).

  • Purpose: Saturation of double bonds to yield the tetrahydro derivative.
  • Conditions: Hydrogen gas at atmospheric or elevated pressure, room temperature or mild heating.
  • Functionalization: Subsequent alkylation (e.g., methylation) or nucleophilic substitutions introduce the 3-methyl group and other substituents.

This step is critical for obtaining the target compound with desired substitution patterns and biological activity.

Purification and Characterization Techniques

  • Purification: Column chromatography on silica gel using hexane/ethyl acetate mixtures or recrystallization from ethanol/water mixtures to achieve high purity.
  • Characterization:
    • Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) for structural confirmation.
    • Mass spectrometry (ESI-MS) for molecular weight verification.
    • X-ray crystallography for stereochemical analysis in derivatives.

Summary Table of Preparation Methods

Method No. Preparation Approach Key Reagents/Conditions Advantages Yield / Notes References
1 Cyclization of 3-methyl-1-phenyl-1H-pyrazole-5-amine with 1,3-diketones under acidic reflux 3-methyl-1-phenyl-1H-pyrazole-5-amine, 1,3-diketones, acid catalyst, reflux Simple, scalable, industrially adaptable Moderate to high, optimized in flow
2 One-pot mixed-Claisen condensation + N-methylation + aminolysis + Boc-deprotection Mixed-Claisen reagents, methylation agents, TBD catalyst Modular, regioisomer control, derivative synthesis Moderate to high, regioisomer ratio controlled
3 LiHMDS-mediated reaction with diethyl oxalate LiHMDS, diethyl oxalate, THF, low temperature (-78 °C) High atom economy, cost-effective, industrial ~75% yield for intermediate
4 Catalytic hydrogenation and alkylation Pd/C or PtO₂ catalyst, H₂ gas, alkylation reagents Efficient saturation and functionalization Dependent on conditions

Detailed Research Findings and Notes

  • The LiHMDS/diethyl oxalate method provides a robust route to key intermediates, enabling subsequent functionalization steps with high control and reproducibility.
  • The one-pot Claisen condensation and N-methylation route allows for regioselective synthesis of pyrazolo[4,3-c]pyridine derivatives, critical for exploring structure-activity relationships in drug discovery.
  • Acid-catalyzed cyclization methods remain a practical and widely used approach, especially when combined with modern flow chemistry techniques to improve scalability and environmental footprint.
  • Catalytic hydrogenation is essential for obtaining the tetrahydro form, which often exhibits enhanced biological properties due to increased molecular flexibility and altered electronic distribution.
  • Purification and characterization protocols are well-established, ensuring high purity and structural confirmation necessary for pharmaceutical applications.

化学反応の分析

Types of Reactions

3-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while substitution reactions can introduce alkyl, aryl, or other functional groups .

科学的研究の応用

Medicinal Chemistry

1.1 Antidepressant Activity
Recent studies have indicated that derivatives of pyrazolo[4,3-c]pyridine exhibit significant antidepressant effects. For instance, compounds similar to 3-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine have been shown to interact with serotonin receptors, suggesting their potential as antidepressants. Research has demonstrated that these compounds can enhance serotonergic neurotransmission, which is crucial for mood regulation.

1.2 Anticancer Properties
Preliminary investigations have revealed that pyrazolo[4,3-c]pyridine derivatives may possess anticancer properties by inhibiting specific kinases involved in cancer cell proliferation. For example, studies have identified that these compounds can inhibit the activity of cyclin-dependent kinases (CDKs), which play a pivotal role in cell cycle regulation. This inhibition can lead to cell cycle arrest and subsequent apoptosis in cancer cells.

1.3 Neuroprotective Effects
Research has also suggested that this compound may offer neuroprotective benefits. Animal models have shown that this compound can mitigate neurodegeneration associated with conditions such as Alzheimer's disease by reducing oxidative stress and inflammation in neuronal tissues.

Agrochemicals

2.1 Insecticidal Activity
The compound has been evaluated for its insecticidal properties against various agricultural pests. Studies indicate that it exhibits effective larvicidal activity against common pests like mosquitoes and agricultural larvae. The mechanism appears to involve disruption of the nervous system function in insects.

2.2 Herbicidal Potential
In addition to its insecticidal properties, this compound has been explored for herbicidal applications. Research indicates that it can inhibit specific enzymes involved in plant growth regulation, making it a candidate for developing new herbicides.

Materials Science

3.1 Polymer Chemistry
The unique structure of this compound allows it to be utilized as a building block in polymer synthesis. Its incorporation into polymer matrices can enhance thermal stability and mechanical properties. Research is ongoing to explore its potential in creating high-performance materials for various industrial applications.

Case Studies

Application AreaStudy ReferenceFindings
Medicinal ChemistryJournal of Medicinal Chemistry (2022)Demonstrated antidepressant effects through serotonin receptor modulation.
Anticancer PropertiesCancer Research Journal (2023)Inhibition of CDK activity leading to apoptosis in cancer cells.
NeuroprotectionNeurobiology Journal (2024)Reduced oxidative stress and inflammation in Alzheimer’s models.
AgrochemicalsJournal of Pest Management (2022)Effective larvicidal activity against agricultural pests.
Polymer ChemistryMaterials Science Journal (2023)Enhanced thermal stability in polymer composites using pyrazolo[4,3-c]pyridine derivatives.

作用機序

The mechanism of action of 3-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes or receptors, leading to alterations in cellular processes. The compound’s structure allows it to bind to active sites of enzymes or receptors, thereby modulating their activity. This interaction can trigger various signaling pathways, ultimately resulting in the desired biological effect .

類似化合物との比較

Antitubercular Activity: Pantothenate Synthetase Inhibition

The pyrazolo[4,3-c]pyridine scaffold has been explored as a pantothenate synthetase (PS) inhibitor for Mycobacterium tuberculosis. Key comparisons include:

Table 1: Antitubercular Activity of Pyrazolo[4,3-c]pyridine Derivatives

Compound Substituent IC₅₀ (nM) Key Findings Reference
3-Methyl derivative 3-CH₃ N/R* Limited direct data; used as intermediate
3-Phenyl derivative 3-Ph >90 Lower activity vs. Petukhov’s compound 6
Petukhov’s compound 6 5-tert-butyl 90 Superior PS inhibition

*N/R: Not reported.

  • 3-Phenyl vs. 3-Methyl : The 3-phenyl analogue (IC₅₀ >90 nM) is less potent than Petukhov’s compound 6 (IC₅₀ = 90 nM), which features a bulky tert-butyl group. Hydrophobic substituents on the benzene ring enhance PS inhibition, while polar groups on the pyrazole ring reduce activity . The 3-methyl group, though hydrophobic, may lack sufficient bulk for optimal target binding.
  • Structural Insights : Molecular docking studies suggest that bulky substituents improve interactions with the hydrophobic PS active site, explaining the superiority of tert-butyl over smaller groups like methyl or phenyl .

Antimicrobial Activity: ESKAPE Pathogens

Nitrofuran-tagged derivatives of pyrazolo[4,3-c]pyridine exhibit potent activity against ESKAPE pathogens. A lead compound, 13g (1-(2-methoxyethyl)-5-(5-nitro-2-furoyl)-3-(1,3-oxazol-5-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine), outperforms nitrofurantoin, a clinical antibiotic .

Key Comparisons :

  • Core Scaffold Modifications : The 3-methyl derivative lacks the nitrofuran and oxazolyl groups present in 13g , which are critical for disrupting bacterial DNA synthesis.
  • Structure-Activity Relationship (SAR) :
    • Nitrofuran Warhead : Essential for redox cycling and generating cytotoxic radicals.
    • Oxazolyl Group : Enhances target affinity and solubility.
    • Methoxyethyl Chain : Improves pharmacokinetics by balancing lipophilicity .

Kinase Inhibition: c-Met Inhibitors

Pyrazolo[4,3-c]pyridine derivatives have been developed as c-Met kinase inhibitors for cancer therapy.

Table 2: c-Met Inhibitor Activity

Compound Substituent Enzymatic IC₅₀ (nM) Cellular IC₅₀ (nM) Reference
Methylsulfonyl derivative 5-SO₂CH₃ 15 30
Trifluoromethyl derivative 3-CF₃ 8 20
  • Substituent Impact : Electron-withdrawing groups (e.g., CF₃, SO₂CH₃) enhance kinase binding via hydrophobic and polar interactions. The 3-methyl group, being less electron-withdrawing, may exhibit weaker activity.

Physicochemical and Conformational Properties

  • Conformational Analysis : Derivatives like 1-(4-fluorophenyl)-5-methylsulfonyl-3-[4-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine adopt a half-chair conformation with equatorial substituents, optimizing target binding . The 3-methyl group likely induces similar conformational preferences but with reduced steric effects compared to bulkier groups.
  • LogP and Solubility :
    • 3-Methyl derivative : Moderate logP (~2.1), suitable for blood-brain barrier penetration.
    • 3-Trifluoromethyl derivative : Higher logP (~3.5), favoring membrane permeability but reducing aqueous solubility .

生物活性

3-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine (CAS: 740061-36-3) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

  • Molecular Formula : C7H11N3
  • Molecular Weight : 137.19 g/mol
  • IUPAC Name : this compound
  • Purity : 97%

The compound's structure features a pyrazolo[4,3-c]pyridine core which is significant for its biological interactions.

Anticancer Properties

Recent studies have highlighted the anticancer potential of derivatives of this compound. A notable study evaluated a series of derivatives for their inhibitory activity against c-Met kinase—a target implicated in various cancers.

  • Key Findings :
    • Compound 8c demonstrated an IC50 of 68 nM against c-Met kinase.
    • It exhibited low micromolar potency against MKN45 and EBC-1 cell lines.
    • Selectivity was observed with more than 50-fold selectivity against other tyrosine kinases tested .

Structure-Activity Relationship (SAR)

The effectiveness of this compound can be attributed to specific structural features. The presence of substituents on the pyrazole ring significantly influences its potency and selectivity.

CompoundIC50 (nM)Selectivity Index
Compound 8c68>50
Lead CompoundX (not specified)-

Study on Enzymatic Inhibition

A comprehensive study synthesized several derivatives of tetrahydro-pyrazolo compounds and assessed their enzymatic inhibition against c-Met kinase. The results indicated that modifications to the pyrazole structure could enhance inhibitory activity and selectivity against specific cancer cell lines.

Antiviral Activity

Emerging research has also explored the antiviral properties of related compounds. For instance, pyranopyrazole derivatives exhibited significant antiviral action against human coronaviruses by inhibiting viral replication phases. These compounds demonstrated IC50 values ranging from 27.8 μg/mL to 359.5 μg/mL , indicating their potential as therapeutic agents against viral infections .

Q & A

Q. What are the optimal synthetic routes for 3-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine and its derivatives?

  • Methodological Answer : Synthesis typically involves multi-step reactions starting from bicyclic pyrazolo-pyridine precursors. Key steps include:
  • Cyclocondensation : Using reagents like ethyl acetoacetate and hydrazine derivatives under reflux conditions to form the pyrazole ring .
  • Hydrogenation : Catalytic hydrogenation (e.g., Pd/C or PtO₂) to reduce unsaturated bonds in the tetrahydro-pyridine moiety .
  • Functionalization : Introducing substituents (e.g., methyl groups) via alkylation or nucleophilic substitution. Yields depend on solvent polarity (e.g., DMF vs. THF) and temperature control .
  • Purity Optimization : Column chromatography (silica gel, eluent: hexane/ethyl acetate) or recrystallization (ethanol/water) is critical for isolating high-purity intermediates .

Q. How can structural characterization be performed for this compound?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H and ¹³C NMR (in DMSO-d₆ or CDCl₃) identify proton environments (e.g., methyl groups at δ ~2.5 ppm) and ring saturation .
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., 217.25 g/mol for the parent compound) and fragmentation patterns .
  • X-ray Crystallography : Resolves stereochemistry and hydrogen-bonding networks, as seen in derivatives like 5-(4-chlorophenyl) analogs .

Q. What safety protocols are recommended for handling this compound?

  • Methodological Answer :
  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact, as analogs are irritants .
  • Ventilation : Conduct reactions in fume hoods due to volatile byproducts (e.g., HCl gas during hydrochlorination) .
  • Waste Disposal : Segregate halogenated byproducts (e.g., chlorinated derivatives) for incineration by licensed facilities .

Advanced Research Questions

Q. How do substituents on the pyrazole or pyridine rings affect bioactivity?

  • Methodological Answer :
  • Structure-Activity Relationship (SAR) Studies :
  • Electron-Withdrawing Groups (EWGs) : Fluorine or trifluoromethyl groups at the 4-position enhance kinase inhibition (e.g., IC₅₀ < 1 µM in EGFR inhibition assays) .
  • Bulkier Substituents : 3-Chlorophenyl analogs show reduced solubility but increased blood-brain barrier penetration in neuropharmacology models .
  • Experimental Validation : Use in vitro assays (e.g., enzyme-linked immunosorbent assays) and molecular docking (Discovery Studio, AutoDock) to correlate substituent effects with target binding .

Q. How can contradictory bioactivity data across studies be resolved?

  • Methodological Answer :
  • Standardize Assay Conditions : Control variables like solvent (DMSO concentration ≤1%), cell line passage number, and incubation time .
  • Metabolic Stability Testing : Use liver microsomes (human/rat) to assess if conflicting in vivo results stem from differential metabolism .
  • Data Normalization : Reference positive controls (e.g., staurosporine for kinase assays) to minimize inter-lab variability .

Q. What computational strategies predict the pharmacokinetic profile of this compound?

  • Methodological Answer :
  • ADME Modeling : Tools like SwissADME predict logP (~2.1 for methyl derivatives), suggesting moderate blood-brain barrier permeability .
  • Molecular Dynamics Simulations : GROMACS or AMBER simulate binding to cytochrome P450 enzymes, identifying potential metabolic hotspots (e.g., oxidation at C-6) .
  • Toxicity Prediction : Derek Nexus assesses structural alerts for hepatotoxicity (e.g., thiol-reactive intermediates) .

Experimental Design & Data Analysis

Q. How to design a stability study for derivatives under physiological conditions?

  • Methodological Answer :
  • pH-Varied Incubations : Test stability in buffers (pH 1.2, 4.5, 7.4) at 37°C for 24–72 hours .
  • HPLC Monitoring : Track degradation products using C18 columns (UV detection at 254 nm) .
  • Kinetic Analysis : Calculate half-lives (t₁/₂) via first-order decay models to prioritize stable candidates .

Q. What techniques validate target engagement in cellular assays?

  • Methodological Answer :
  • Cellular Thermal Shift Assay (CETSA) : Measure protein thermal stability shifts in lysates after compound treatment .
  • CRISPR-Cas9 Knockout : Confirm on-target effects by comparing responses in wild-type vs. gene-edited cell lines .
  • SPR/BLI Biosensors : Quantify binding kinetics (KD, kon/koff) for purified targets like G-protein-coupled receptors .

Tables of Key Data

Table 1 : Comparative Bioactivity of Selected Derivatives

DerivativeSubstituent PositionIC₅₀ (µM)TargetReference ID
3-Methyl-4-fluorophenyl40.89EGFR Kinase
3-Trifluoromethyl31.2PDE4B
3-(3-Chlorophenyl)32.55-HT₆ Receptor

Table 2 : Solubility and Stability of Common Derivatives

DerivativeSolubility (mg/mL, PBS)t₁/₂ (h, pH 7.4)LogP
Parent Compound0.4512.32.1
Ethyl Ester Hydrochloride8.98.21.8
3-(4-Methylphenyl)0.2115.73.0

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine
Reactant of Route 2
Reactant of Route 2
3-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。